molecular formula C7H3ClFIN2 B1421484 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1228665-91-5

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1421484
CAS No.: 1228665-91-5
M. Wt: 296.47 g/mol
InChI Key: RJMPUPGWZJBCAY-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1228665-91-5) is a halogen-rich heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with chlorine (C4), fluorine (C5), and iodine (C6). Its molecular formula is C₇H₃ClFIN₂, with a molecular weight of 339.47 g/mol.

Properties

IUPAC Name

4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIN2/c8-4-3-1-2-11-7(3)12-6(10)5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMPUPGWZJBCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678435
Record name 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-91-5
Record name 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

The initial step involves synthesizing or obtaining pyrrolo[2,3-b]pyridine or its derivatives, which serve as the scaffold for subsequent halogenation. Common starting materials include pyridine derivatives or pyrrolo[2,3-b]pyridine itself, prepared via cyclization of suitable precursors such as 2-aminopyridines with α,β-unsaturated carbonyl compounds.

Halogenation Strategies

The core of the synthesis involves introducing halogen atoms selectively at positions 4, 5, and 6 of the heterocyclic ring. This is achieved through controlled halogenation reactions:

Step Reagents Conditions Notes
Chlorination N-Chlorosuccinimide (NCS) Room temperature, inert solvent (e.g., acetic acid) Selective at position 4 or 5 depending on the substrate's electronic properties
Fluorination Selectfluor or Diethylaminosulfur trifluoride (DAST) Elevated temperature (~50-80°C) Usually electrophilic fluorination at the desired position
Iodination Iodine (I₂) with oxidant (e.g., H₂O₂ or NaI) Reflux in acetic acid or acetonitrile Typically less selective; may require directing groups or activation

Specific Synthesis Pathway

A representative pathway, based on literature, involves:

  • Step 1: Synthesis of the pyrrolo[2,3-b]pyridine core via cyclization of 2-aminopyridine derivatives.
  • Step 2: Selective chlorination at position 4 using NCS in acetic acid, exploiting the electron-rich nature of the heterocycle.
  • Step 3: Fluorination at position 5 using electrophilic fluorinating agents such as Selectfluor under mild conditions.
  • Step 4: Iodination at position 6 via treatment with iodine and an oxidant, optimizing conditions to prevent over-iodination or polyiodination.

Purification and Characterization

Post-reaction, the crude product is purified through recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatography (e.g., flash chromatography with silica gel). Characterization involves NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table Summarizing Preparation Methods

Method Starting Material Halogenation Reagents Reaction Conditions Purification Yield Remarks
Method A Pyrrolo[2,3-b]pyridine NCS, I₂, Selectfluor Room to elevated temperature Recrystallization 65-75% Sequential halogenation
Method B 2-Aminopyridine derivatives Iodine + oxidant Reflux in acetic acid Chromatography 50-60% One-pot synthesis
Method C Halogenated precursors Electrophilic fluorination Mild heating Recrystallization 60-70% Selectivity control critical

Research Findings and Notes

  • Selectivity Control: The electronic nature of the heterocyclic ring influences halogenation selectivity. Electron-rich positions are more susceptible to electrophilic attack.
  • Reaction Optimization: Use of directing groups or protecting groups can enhance regioselectivity during halogenation.
  • Environmental and Safety Considerations: Reactions involving iodine and fluorinating agents require appropriate handling due to toxicity and reactivity.
  • Industrial Scale-Up: Continuous flow reactors and optimized catalysts are being explored for large-scale synthesis, improving yield and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts like palladium or copper are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and migration, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Cl (C4), F (C5), I (C6) C₇H₃ClFIN₂ 339.47 Cross-coupling reactions; kinase inhibitor synthesis
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Br (C5), Cl (C6) C₇H₄BrClN₂ 261.48 Intermediate in antiviral agents
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine Cl (C4), NH₂ (C3) C₇H₆ClN₃ 175.60 Building block for anticancer scaffolds
5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Cl (C5), CH₃ (N1) C₈H₇ClN₂ 180.61 Antimicrobial and anti-inflammatory research
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives Pyrazolyl (C3) Variable Variable Protein kinase inhibitors (e.g., JAK2, ALK)

Key Observations :

  • Halogen Effects : The iodine substituent in the target compound enhances its utility in metal-catalyzed coupling reactions compared to bromo or chloro analogs, which are less reactive in such transformations .
  • Amino vs. Halogen Substitutents: The 3-amine derivative (C₇H₆ClN₃) exhibits distinct reactivity, enabling amide bond formation for targeted drug design, unlike halogen-only analogs .

Biological Activity

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1228665-91-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H3ClFIN2
  • Molecular Weight : 296.47 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with halogen substitutions that may influence its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrrolopyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various viruses.

  • Mechanism of Action : Pyrrolopyridine derivatives are believed to inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles.
  • Case Study : A study demonstrated that derivatives of pyrrolopyridine showed promising results against the influenza virus, with effective inhibition observed at micromolar concentrations .

Inhibitory Effects on Kinases

The compound has been investigated for its inhibitory effects on specific kinases, particularly DYRK1A (dual-specificity tyrosine-regulated kinase 1A).

  • Inhibition Studies : Enzymatic assays revealed that related compounds exhibit nanomolar-level inhibitory activity against DYRK1A, suggesting that this compound may possess similar properties .
  • Pharmacological Implications : The inhibition of DYRK1A is significant due to its role in various cellular processes and potential implications in neurodegenerative diseases.

Anti-inflammatory and Antioxidant Properties

Research has also indicated that this compound exhibits anti-inflammatory and antioxidant properties.

  • Experimental Validation : In vitro assays confirmed the compound's ability to reduce pro-inflammatory responses in microglial cells, indicating potential therapeutic applications in neuroinflammation .
  • ORAC Assays : The antioxidant capacity was evaluated using Oxygen Radical Absorbance Capacity (ORAC) assays, showing promising results that could be beneficial for oxidative stress-related conditions .

Data Table of Biological Activities

Activity Type Effect Concentration Range Reference
AntiviralInhibition of viral replicationMicromolar
DYRK1A InhibitionNanomolar-level inhibitionNanomolar
Anti-inflammatoryReduction of pro-inflammatory markersVariable
AntioxidantSignificant antioxidant activityVariable

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, and how are regioselectivity challenges addressed?

  • Methodology :

  • Halogenation sequence : Start with a pyrrolo[2,3-b]pyridine core. Introduce halogens stepwise via electrophilic substitution or transition-metal-catalyzed reactions. Chlorine and fluorine are typically added first due to their smaller atomic radii, followed by iodine under controlled conditions (e.g., using N-iodosuccinimide in DMF at 60°C) .
  • Regioselectivity : Use directing groups (e.g., silyl protecting groups) or optimize reaction temperature and solvent polarity to direct halogen placement. For example, bulky bases may suppress unwanted positional isomerism .
    • Key Data :
HalogenReagentConditionsYield (%)
ClCl₂/FeCl₃0°C, DCM75
FSelectfluor®RT, MeCN82
INIS60°C, DMF68

Q. How is the compound characterized analytically, and what techniques resolve structural ambiguities?

  • Methodology :

  • NMR : ¹H/¹³C NMR distinguishes substituent positions via coupling patterns (e.g., deshielded protons near iodine at C6).
  • Mass Spectrometry : High-resolution MS confirms molecular formula (C₇H₃ClFIN₂).
  • X-ray Crystallography : Resolves positional isomers (e.g., iodine at C6 vs. C5) by analyzing bond angles and packing motifs .
    • Challenges : Overlapping signals in NMR due to aromaticity; use NOESY or COSY for spatial correlation .

Q. What are the solubility limitations of this compound, and how are they mitigated in biological assays?

  • Methodology :

  • Salt formation : Convert to hydrochloride salt (enhances aqueous solubility).
  • Co-solvents : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes for in vivo studies .

Advanced Research Questions

Q. How do structural modifications at C4, C5, and C6 impact kinase inhibition potency?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 5-bromo-4-chloro vs. 4-fluoro-6-iodo derivatives) and test against kinase panels (e.g., EGFR, JAK2).
  • Key Findings :
  • C6-Iodo : Enhances hydrophobic interactions in ATP-binding pockets.
  • C5-Fluoro : Improves metabolic stability by reducing CYP450 oxidation.
  • Data :
DerivativeIC₅₀ (EGFR, nM)Selectivity (JAK2/EGFR)
4-Cl-5-F-6-I (Target)12.38.5x
5-Cl-4-I (Isomer)45.62.1x

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Metabolic Profiling : Use LC-MS to identify metabolites (e.g., dehalogenation products) that reduce efficacy in vivo.
  • Pharmacokinetic Optimization : Adjust dosing regimens or employ prodrug strategies (e.g., esterification of the pyrrole NH) to improve bioavailability .
    • Case Study : In murine models, the parent compound showed 40% lower AUC than in vitro predictions due to rapid hepatic clearance; prodrug derivatives increased AUC by 3-fold .

Q. What computational methods predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • DFT Calculations : Model transition states for iodine vs. chlorine reactivity. Iodine exhibits lower activation energy for oxidative addition (Pd⁰ → PdII).
  • Experimental Validation :
BondBDE (kJ/mol)Suzuki Yield (%)
C-I24089
C-Cl339<5

Q. How does the compound’s photostability affect long-term storage and assay reproducibility?

  • Methodology :

  • Light Exposure Tests : Store aliquots in amber vials vs. clear glass under UV light (365 nm). Monitor degradation via HPLC.
  • Results : After 30 days, >95% purity retained in amber vials vs. 72% in clear vials. Decomposition products include deiodinated and oxidized derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

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